

Spectroscopic Techniques for Andrographolide Characterization: Application Notes and Protocols

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Compound of Interest

Compound Name: Andropanolide

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This document provides detailed application notes and experimental protocols for the characterization of andrographolide using a suite of spectroscopic techniques. These methodologies are fundamental for the identification, quantification, and structural elucidation of this bioactive diterpenoid lactone, crucial for quality control, drug discovery, and development processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of andrographolide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (^1H) and carbon (^{13}C) signals.

Application Note:

^1H -NMR provides information on the chemical environment and connectivity of protons, revealing characteristic signals for the olefinic, methine, methylene, and methyl groups in andrographolide. ^{13}C -NMR, including DEPT experiments, distinguishes between methyl (CH_3), methylene (CH_2), methine (CH), and quaternary carbons. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are essential to establish the complete molecular structure by identifying proton-proton and proton-carbon correlations through chemical bonds. Quantitative NMR (qNMR) can be employed for the accurate determination of andrographolide content in extracts and formulations without the need for an identical standard for calibration.[\[1\]](#)
[\[2\]](#)

Quantitative Data Summary:

Table 1: ^1H and ^{13}C NMR Chemical Shift Data for Andrographolide

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
1	1.85 (m)	37.9
2	1.95, 1.30 (m)	28.8
3	3.25 (dd, J=11.2, 4.4 Hz)	80.2
4	-	43.4
5	1.20 (m)	55.6
6	2.40, 1.50 (m)	24.5
7	2.00, 1.45 (m)	38.2
8	-	148.5
9	2.20 (m)	56.4
10	-	39.3
11	2.65, 2.45 (m)	25.1
12	6.97 (td, J=6.0, 2.8 Hz)	147.9
13	-	128.7
14	4.15 (s)	64.3
15	4.50, 4.30 (m)	66.5
16	-	170.8
17	4.90 (s), 4.58 (s)	108.7
18	1.18 (s)	23.0
19	4.20 (d, J=11.6 Hz), 3.50 (d, J=11.6 Hz)	65.8
20	0.70 (s)	15.3

Note: Chemical shifts are typically reported in CDCl₃ or DMSO-d₆ and can vary slightly

depending on the solvent and instrument.

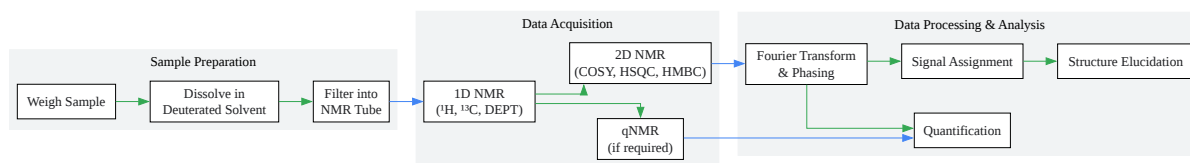
Experimental Protocol: NMR Analysis of Andrographolide

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified andrographolide or a well-characterized extract. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean vial.^{[3][4][5]} Andrographolide is soluble in these solvents. c. Ensure complete dissolution. If necessary, gently warm the sample or use sonication. d. Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^{[3][5]} e. The final sample height in the NMR tube should be approximately 4-5 cm.^[3]

2. Instrument Parameters (Example for a 500 MHz Spectrometer): a. ^1H NMR:

- Pulse Program: zg30
- Number of Scans (NS): 16-64
- Relaxation Delay (D1): 1-5 s (a longer delay of $5 \times T_1$ is crucial for qNMR)^[6]
- Acquisition Time (AQ): ~3-4 s
- Spectral Width (SW): 12-16 ppm b. ^{13}C NMR:
- Pulse Program: zgpg30
- Number of Scans (NS): 1024 or more (as ^{13}C is less sensitive)
- Relaxation Delay (D1): 2 s
- Acquisition Time (AQ): ~1 s
- Spectral Width (SW): 200-240 ppm c. 2D NMR (COSY, HSQC, HMBC):
- Utilize standard pulse programs available on the spectrometer software (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpplndqf).
- Optimize the spectral width in both dimensions to cover all relevant signals.
- The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. A typical HSQC can be acquired in minutes for a concentrated sample, while an HMBC may require several hours.^[7]

Workflow Diagram:



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Caption: Workflow for NMR-based characterization of andrographolide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of andrographolide, and its fragmentation pattern can aid in structural confirmation.

Application Note:

Electrospray ionization (ESI) is a soft ionization technique commonly used for andrographolide analysis, typically forming a protonated molecule $[M+H]^+$ or a sodiated adduct $[M+Na]^+$ in positive ion mode, or a deprotonated molecule $[M-H]^-$ in negative ion mode.^[8] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which is useful for structural confirmation and for quantification in complex matrices using techniques like Multiple Reaction Monitoring (MRM).^{[9][10]}

Quantitative Data Summary:

Table 2: Mass Spectrometry Data for Andrographolide

Parameter	Value	Technique
Molecular Formula	C ₂₀ H ₃₀ O ₅	-
Molecular Weight	350.45 g/mol	-
[M+H] ⁺ (m/z)	351.2166	HR-ESI-MS
[M-H] ⁻ (m/z)	349.20	ESI-MS[8]
Major MS/MS Fragments of [M-H] ⁻ (m/z)	287.10	ESI-MS/MS[8]

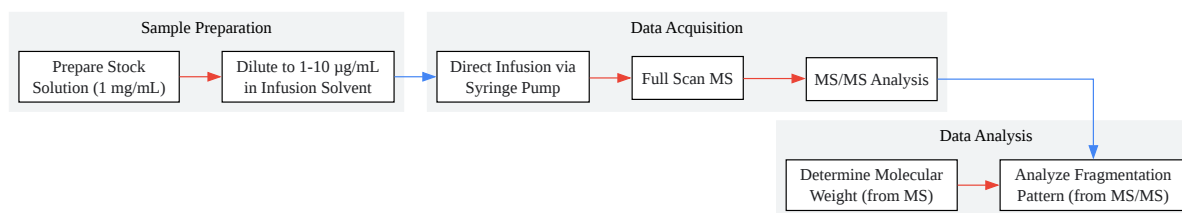
Experimental Protocol: Direct Infusion ESI-MS of Andrographolide

1. Sample Preparation: a. Prepare a stock solution of andrographolide in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v) containing a small amount of a modifier (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) to enhance ionization.

2. Instrument Parameters (Example for an ESI-QTOF MS): a. Ionization Mode: Electrospray Ionization (ESI), Positive or Negative. b. Infusion Rate: 5-10 µL/min using a syringe pump. c. Capillary Voltage: 3-4 kV. d. Drying Gas (N₂) Flow: 5-10 L/min. e. Drying Gas Temperature: 200-300 °C. f. Mass Range: m/z 100-1000 for a full scan. g. For MS/MS:

- Select the precursor ion of interest (e.g., m/z 351.2 for [M+H]⁺ or 349.2 for [M-H]⁻).
- Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

Workflow Diagram:



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Caption: Workflow for Mass Spectrometry analysis of andrographolide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the andrographolide molecule.

Application Note:

The FT-IR spectrum of andrographolide displays characteristic absorption bands corresponding to its functional groups, including hydroxyl (O-H), carbonyl (C=O) of the lactone ring, carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds. This technique is particularly useful for a quick identity check and for detecting impurities that may have different functional groups. Both KBr pellet and Attenuated Total Reflectance (ATR) methods can be used.^{[11][12]}

Quantitative Data Summary:

Table 3: Characteristic FT-IR Absorption Bands for Andrographolide

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~2930	C-H (sp ³)	Stretching
~1730	C=O (γ-lactone)	Stretching
~1675	C=C	Stretching
~1200-1000	C-O	Stretching
~905	=C-H (exocyclic methylene)	Bending (out-of-plane)

Experimental Protocol: FT-IR Analysis of Andrographolide (KBr Pellet Method)

1. Sample Preparation: a. Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to remove moisture.^{[13][14]} b. In an agate mortar, grind 1-2 mg of pure andrographolide to a fine powder.^[15] c. Add approximately 100-200 mg of the dried KBr to the mortar.^[15] d. Gently but thoroughly mix the andrographolide and KBr by grinding for about a minute until a homogenous mixture is obtained.^[15] e. Transfer a portion of the mixture to a pellet-forming die. f. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.^{[13][15]}

2. Instrument Parameters: a. Acquisition Mode: Transmittance. b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d. Number of Scans: 16-32. e. Background: A spectrum of a pure KBr pellet should be collected as the background before scanning the sample pellet.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used for the quantitative determination of andrographolide, particularly in quality control settings.

Application Note:

Andrographolide exhibits a characteristic UV absorption maximum (λ_{max}) due to the α,β-unsaturated γ-lactone moiety in its structure. This property allows for its quantification using a calibration curve based on Beer-Lambert's law. The λ_{max} is typically observed around 223-228

nm in solvents like ethanol or methanol.[16] A colorimetric method using picric acid in an alkaline medium has also been developed, shifting the λ_{max} to the visible region (~480 nm), which can be useful for samples with interfering UV-absorbing compounds.[17][18]

Quantitative Data Summary:

Table 4: UV-Vis Spectroscopic Data for Andrographolide

Parameter	Value	Solvent
λ_{max}	~227 nm	Ethanol[1]
Linearity Range	4-20 ppm	Ethanol[1]
λ_{max} (Colorimetric)	~479-481 nm	Methanol (with picric acid/NaOH)[17][19]
Linearity Range (Colorimetric)	30-80 $\mu\text{g/mL}$	Methanol (with picric acid/NaOH)[19][20]

Experimental Protocol: UV-Vis Quantification of Andrographolide

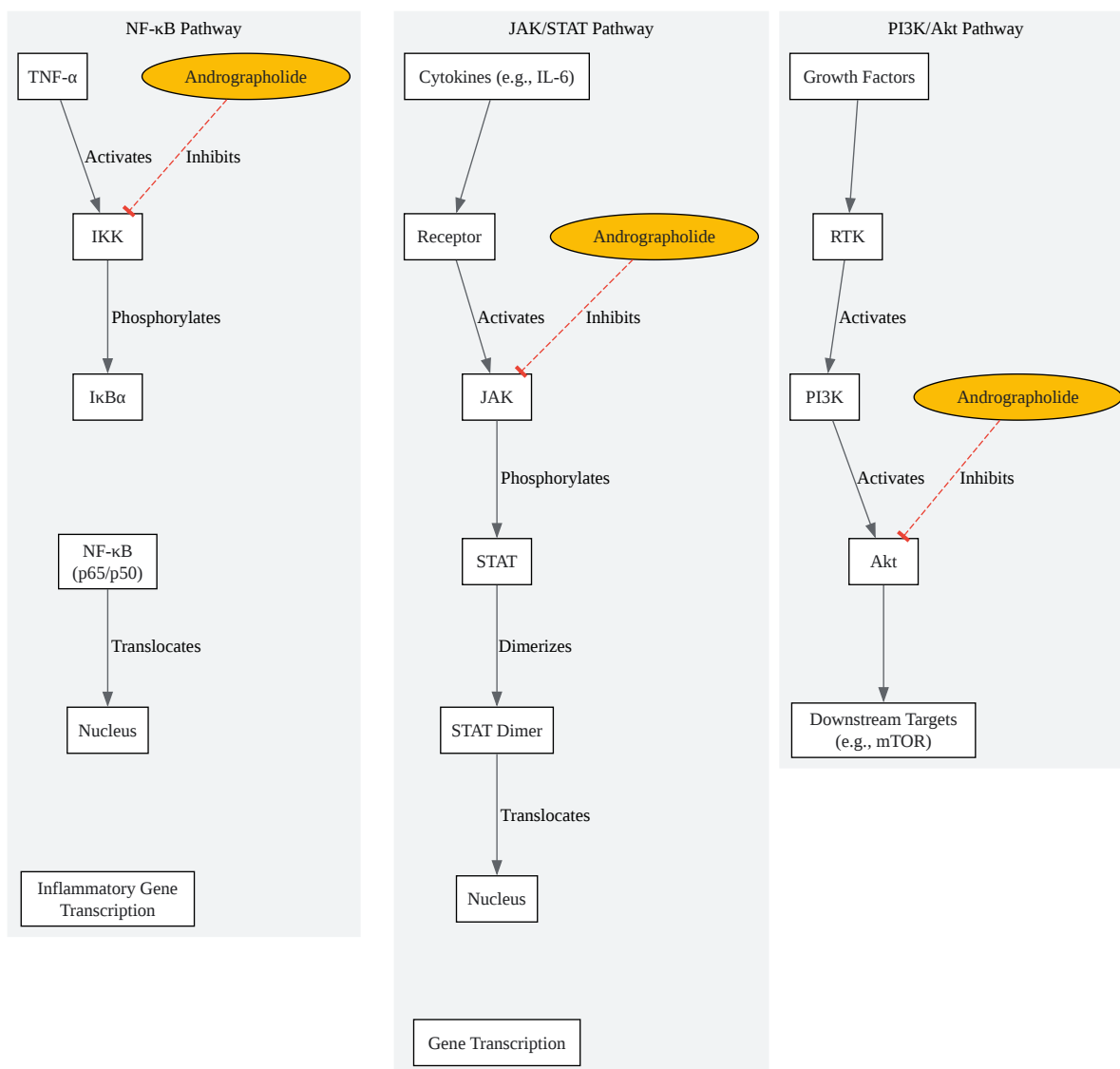
1. Sample and Standard Preparation: a. Stock Solution: Accurately weigh and dissolve 10 mg of andrographolide reference standard in 100 mL of spectroscopic grade methanol or ethanol to prepare a 100 $\mu\text{g/mL}$ (100 ppm) stock solution. b. Calibration Standards: Prepare a series of standard solutions (e.g., 2, 4, 8, 12, 16, 20 $\mu\text{g/mL}$) by serial dilution of the stock solution with the same solvent.[1] c. Sample Solution: Prepare a solution of the sample containing andrographolide in the same solvent, ensuring the final concentration falls within the range of the calibration curve. This may require an initial extraction followed by appropriate dilutions.
2. Instrument Parameters: a. Spectrophotometer: A double-beam UV-Vis spectrophotometer. b. Wavelength Scan: Scan the highest concentration standard from 400 nm to 200 nm to determine the λ_{max} . c. Measurement Wavelength: Set the instrument to the determined λ_{max} (e.g., ~227 nm). d. Blank: Use the solvent (methanol or ethanol) as the blank. e. Measurement: Record the absorbance of each standard solution and the sample solution.

3. Data Analysis: a. Plot a calibration curve of absorbance versus concentration for the standard solutions. b. Determine the concentration of andrographolide in the sample solution from its absorbance using the linear regression equation of the calibration curve.

Andrographolide Signaling Pathways

Andrographolide exerts its diverse pharmacological effects, including anti-inflammatory and anticancer activities, by modulating multiple signaling pathways.^{[1][21]} Understanding these pathways is crucial for drug development.

Diagram of Key Signaling Pathways Modulated by Andrographolide:



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Caption: Simplified overview of key signaling pathways inhibited by andrographolide.

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